molecular formula C9H9ClN4O B8336076 2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol

2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol

Cat. No. B8336076
M. Wt: 224.65 g/mol
InChI Key: LVWWDXYJJIIMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-chloro-phenyl)-2H-tetrazol-5-yl-ethanol

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)tetrazol-5-yl]ethanol

InChI

InChI=1S/C9H9ClN4O/c1-6(15)9-11-13-14(12-9)8-4-2-3-7(10)5-8/h2-6,15H,1H3

InChI Key

LVWWDXYJJIIMID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(N=N1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(3-Chloro-phenyl)-2H-tetrazole-5-carbaldehyde (75.6 mg, 0.362 mmol) was dissolved in THF (2 mL) under argon and the flask was immersed in ice. Methyl magnesium bromide (1M solution/butyl ether 0.51 mL, 0.507 mmol) was added dropwise while the reaction was cooled in ice. After fifteen minutes at 0° C., the ice bath was removed and the reaction was allowed to stir at room temperature for two hours. 1M Hydrochloric acid was added to quench the reaction and an aqueous workup was done extracting with ethyl acetate three times. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (3% MeOH/CH2Cl2) to yield the title compound as a clear oil (62.4 mg, 77%). 1H NMR (CDCl3) δ (ppm): 8.18 (s, 1H), 8.06 (m, 1H), 7.50 (m, 2H), 5.32 (m, 1H), 2.69 (d, 1H), 1.76 (d, 3H).
Quantity
75.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Ozone was bubbled through a solution of 2-(3-chlorophenyl)-5-[1-methyl-2-phenylvinyl]-2H-tetrazole (2.73 g, 9.2 mmol) in methanol (75 mL) and dichloromethane (75 mL) at −78° C. When the color lightened and the starting material had disappeared by TLC, oxygen was bubbled through the mixture for approximately 2-3 minutes. Sodium borohydride (635 mg, 16.8 mmol) was added. The reaction was allowed to warm to room temperature, stirred for 30 minutes and quenched with water (5 mL) and saturated ammonium chloride (5 mL). After removal of the solvent in vacuo, the product was partitioned between dichloromethane and water, dried over sodium sulfate, and the solvent was removed in vacuo. Flash chromatography (15-35% ethyl acetate in hexane) yielded the title compound as a yellow solid (1.795 g, 87%). 1H NMR (CDCl3) δ (ppm): 8.19 (m, 1H), 8.06 (m, 1H), 7.50 (m, 2H), 5.3 (m, 1H), 2.54 (m, 1H), 1.78 (d, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-chlorophenyl)-5-[1-methyl-2-phenylvinyl]-2H-tetrazole
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
635 mg
Type
reactant
Reaction Step Three
Yield
87%

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